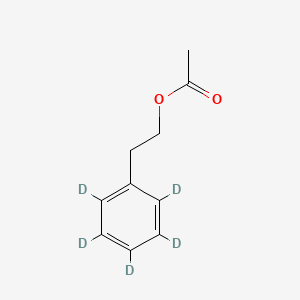

Phenethyl acetate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

169.23 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethyl acetate |

InChI |

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i2D,3D,4D,5D,6D |

InChI Key |

MDHYEMXUFSJLGV-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCOC(=O)C)[2H])[2H] |

Canonical SMILES |

CC(=O)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenethyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl acetate-d5 is the deuterated analogue of phenethyl acetate, a naturally occurring ester found in a variety of fruits and flowers, prized for its pleasant floral and honey-like aroma. In the realms of scientific research and drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, offers significant advantages. This substitution results in a molecule that is chemically similar to its non-deuterated counterpart but possesses a greater mass. This key difference makes this compound an invaluable tool as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for more accurate and precise quantification of phenethyl acetate in complex matrices by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research.

Core Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to those of its non-deuterated form, with the primary difference being its molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇D₅O₂ | [1] |

| Molecular Weight | 169.23 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | ~238-239 °C (lit.) | [3] |

| Density | ~1.032 g/mL at 25 °C (lit.) | |

| Refractive Index | ~1.498 at 20 °C (lit.) | |

| Solubility | Insoluble in water; soluble in oils and organic solvents. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process: the synthesis of the deuterated precursor, phenethyl-d5 alcohol, followed by its esterification.

Step 1: Synthesis of Phenethyl-d5 Alcohol

The synthesis of phenethyl-d5 alcohol can be achieved via the reduction of a suitable phenylacetic acid derivative using a deuterated reducing agent. A plausible method is the reduction of phenylacetic acid using lithium aluminum deuteride (LiAlD₄).

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a solution of phenylacetic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous THF at 0 °C.

-

Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all while maintaining a low temperature with an ice bath.

-

Work-up: The resulting precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude phenethyl-d5 alcohol is purified by vacuum distillation or column chromatography to yield the pure product.

Step 2: Esterification of Phenethyl-d5 Alcohol

The synthesized phenethyl-d5 alcohol is then esterified to produce this compound. A common method is the reaction with acetic anhydride, which provides high yields.

Experimental Protocol:

-

Reaction Setup: Phenethyl-d5 alcohol is dissolved in a suitable solvent such as dichloromethane or can be run neat. Acetic anhydride (slight excess) is added to the solution. A catalytic amount of a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is cooled to room temperature and washed sequentially with water, a dilute aqueous solution of sodium bicarbonate (to remove unreacted acetic anhydride and acetic acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation or column chromatography.

Analytical Methods

The primary application of this compound is as an internal standard. Therefore, its accurate characterization and the development of robust analytical methods for its use are crucial.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound is a critical parameter and can be determined using high-resolution mass spectrometry (HRMS).

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Full-scan mass spectra are acquired over a mass range that includes the molecular ions of the deuterated and non-deuterated species.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to the d0 to d5 species are used to calculate the isotopic enrichment. The isotopic purity is typically reported as the percentage of the d5 species relative to the sum of all isotopic species.

Expected Mass Spectrometry Data:

| Species | Expected m/z [M+H]⁺ | Note |

| Phenethyl acetate (d0) | 165.08 | Non-deuterated |

| This compound | 170.12 | Target molecule |

The mass spectrum of the non-deuterated phenethyl acetate typically shows a base peak at m/z 104, corresponding to the loss of acetic acid, and a significant fragment at m/z 43, corresponding to the acetyl cation. For this compound, a shift in the molecular ion and potentially in some fragment ions would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound and to verify the positions of deuterium labeling.

Experimental Protocol:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. An internal standard (e.g., tetramethylsilane - TMS) may be added for chemical shift referencing.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Acquisition and Processing: Standard pulse sequences are used to acquire the spectra. The data is then Fourier transformed, and the spectra are phased and baseline corrected.

Expected NMR Data:

Due to the deuterium labeling on the phenyl ring, the aromatic region of the ¹H NMR spectrum of this compound will be significantly simplified compared to its non-deuterated counterpart, showing residual proton signals as broad singlets or multiplets with reduced intensity. The signals for the ethyl and acetate protons will remain, although their multiplicity may be affected by the absence of coupling to the deuterated phenyl ring. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly attenuated or absent, and may show splitting due to carbon-deuterium coupling.

¹H NMR Data of Phenethyl Acetate (Non-deuterated) for Comparison:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | C₆H ₅ |

| 4.28 | t | 2H | O-CH ₂ |

| 2.95 | t | 2H | Ar-CH ₂ |

| 2.05 | s | 3H | CH ₃ |

¹³C NMR Data of Phenethyl Acetate (Non-deuterated) for Comparison:

| Chemical Shift (ppm) | Assignment |

| 170.9 | C=O |

| 137.9 | Ar-C (quaternary) |

| 128.9 | Ar-CH |

| 128.5 | Ar-CH |

| 126.5 | Ar-CH |

| 64.9 | O-CH₂ |

| 35.1 | Ar-CH₂ |

| 20.9 | CH₃ |

Applications in Drug Development and Research

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of phenethyl acetate. In drug development, this is crucial for pharmacokinetic and metabolic studies. By adding a known amount of the deuterated standard to a biological sample (e.g., plasma, urine), any loss of the analyte during sample extraction and processing can be accurately corrected for, as the deuterated standard will behave identically to the non-deuterated analyte. This leads to highly accurate and precise measurements, which are essential for regulatory submissions.

Conclusion

This compound is a vital tool for researchers and scientists in the field of drug development and other areas requiring precise quantitative analysis. Its synthesis, while requiring careful handling of deuterated reagents, is achievable through established chemical transformations. The analytical characterization of this deuterated standard, particularly the determination of its isotopic purity, is paramount to its effective use. By serving as a reliable internal standard, this compound enables the generation of high-quality, accurate data in complex analytical studies.

References

An In-Depth Technical Guide to Phenethyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Phenethyl acetate-d5, a deuterated isotopologue of phenethyl acetate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize labeled compounds for analytical and metabolic studies.

Core Chemical Properties

This compound is a stable, non-radioactive isotopic analog of phenethyl acetate where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based and nuclear magnetic resonance (NMR) studies.

Summary of Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-Phenylethyl-d5 acetate | |

| Synonyms | Phenethyl alcohol-d5, acetate | |

| Molecular Formula | C₁₀H₇D₅O₂ | [1] |

| Molecular Weight | 169.23 g/mol | [1] |

| CAS Number | Not widely available | |

| Appearance | Colorless liquid (inferred from non-deuterated form) | [2][3] |

| Odor | Sweet, floral, rosy, honey-like (inferred from non-deuterated form) | [4] |

| Boiling Point | ~238-239 °C (inferred from non-deuterated form) | |

| Melting Point | ~-31 °C (inferred from non-deuterated form) | |

| Density | ~1.032 g/mL at 25 °C (inferred from non-deuterated form) | |

| Isotopic Purity | Typically ≥98% |

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the esterification of phenethyl alcohol-d5 with acetic anhydride or acetyl chloride. The critical step is the preparation of the deuterated precursor, phenethyl alcohol-d5.

A common synthetic pathway is illustrated below:

Caption: Synthesis of this compound.

Experimental Protocols

General Esterification Protocol

The following is a generalized protocol for the synthesis of phenethyl acetate, which can be adapted for the deuterated analog.

Materials:

-

Phenethyl alcohol-d5

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve phenethyl alcohol-d5 in an excess of acetic anhydride.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Analytical Characterization

The identity and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will be significantly different from its non-deuterated counterpart. The aromatic region (typically ~7.2-7.3 ppm) will be absent due to the replacement of protons with deuterium. The spectrum will primarily show signals for the ethyl and acetyl protons.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The signals for the deuterated phenyl carbons will exhibit coupling to deuterium, which can result in multiplets.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound.

Electron Ionization (EI-MS): Under EI-MS, this compound will fragment. The molecular ion peak (M⁺) is expected at m/z 169. Key fragment ions would be anticipated at m/z 109 ([C₆D₅CH₂]⁺) and m/z 43 ([CH₃CO]⁺). The mass shift of 5 units in the molecular ion and the phenyl-containing fragments compared to the non-deuterated compound confirms the incorporation of five deuterium atoms.

Caption: Predicted EI-MS fragmentation of this compound.

Applications in Research and Drug Development

Deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The nearly identical chemical behavior to the endogenous analyte, coupled with the distinct mass difference, allows for precise and accurate quantification in complex biological matrices.

Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited in metabolic studies. If the deuterated positions are involved in metabolic pathways, the rate of metabolism can be altered, providing insights into metabolic stability and the enzymes involved.

Caption: Workflow for using this compound as an internal standard.

Safety and Handling

The safety precautions for this compound are expected to be similar to those for phenethyl acetate. It is a combustible liquid and may cause skin and eye irritation. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

References

The Pivotal Role of Deuterated Phenethyl Acetate in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, metabolomics, and drug development, the pursuit of precision and a deeper understanding of biological processes is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, have emerged as indispensable tools. This technical guide provides a comprehensive overview of the applications of deuterated phenethyl acetate in research, focusing on its role as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Core Principles: The Advantage of Deuterium Labeling

The substitution of hydrogen with deuterium imparts a small increase in molecular weight with negligible changes to the physicochemical properties of the molecule.[1] This unique characteristic is the foundation of its utility in research. Phenethyl acetate, a volatile ester known for its pleasant floral aroma, serves as a model compound to illustrate these applications.[2][3]

Key Advantages of Using Deuterated Phenethyl Acetate:

-

Chemical Equivalence: Deuterated phenethyl acetate is chemically almost identical to its non-deuterated counterpart, ensuring similar behavior during sample preparation, chromatographic separation, and ionization.[1]

-

Mass Differentiation: The mass difference allows for easy differentiation from the endogenous analyte by a mass spectrometer.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.[4] This "kinetic isotope effect" is a powerful tool for investigating reaction mechanisms and metabolic pathways.

Application as an Internal Standard in Quantitative Analysis

One of the most critical applications of deuterated phenethyl acetate is its use as an internal standard (IS) in quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of deuterated phenethyl acetate to a sample, it is possible to accurately quantify the amount of non-deuterated phenethyl acetate, correcting for variations in sample extraction, injection volume, and instrument response.

Data Presentation: Performance Characteristics of an Analytical Method Using a Deuterated Internal Standard

The following table summarizes typical performance data for the quantification of a volatile ester, analogous to phenethyl acetate, using a deuterated internal standard with GC-MS.

| Parameter | Result |

| **Linearity (R²) ** | > 0.995 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

This data is illustrative for a typical volatile ester analysis and demonstrates the expected performance when using a deuterated internal standard.

Experimental Protocol: Quantification of Phenethyl Acetate in a Biological Matrix using GC-MS and a Deuterated Internal Standard

This protocol outlines a general procedure for the analysis of phenethyl acetate in a biological sample (e.g., plasma).

1. Materials and Reagents:

-

Phenethyl acetate standard

-

Deuterated phenethyl acetate (e.g., phenethyl-d5 acetate) internal standard

-

Organic solvent (e.g., ethyl acetate)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

GC-MS system

2. Sample Preparation:

-

To 1 mL of the biological sample, add a known amount of deuterated phenethyl acetate internal standard solution.

-

Add 1 mL of ethyl acetate and 0.5 g of sodium chloride.

-

Vortex vigorously for 2 minutes to extract the phenethyl acetate into the organic layer.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for phenethyl acetate (e.g., m/z 104, 65, 91)

-

Monitor characteristic ions for deuterated phenethyl acetate (e.g., m/z 109, 68, 96 for d5)

-

4. Data Analysis:

-

Integrate the peak areas for the quantifier ions of both phenethyl acetate and the deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the phenethyl acetate standards.

-

Determine the concentration of phenethyl acetate in the unknown samples from the calibration curve.

Visualization: GC-MS Quantification Workflow

Caption: Workflow for the quantification of phenethyl acetate.

Application in Metabolic Studies

Deuterium-labeled phenethyl acetate is a powerful tool for elucidating its metabolic fate in vivo. By administering the deuterated compound, researchers can track the appearance of labeled metabolites in biological fluids and tissues, providing direct evidence of metabolic pathways. This approach, often referred to as stable isotope tracing, is fundamental to metabolic flux analysis.

Hypothetical Metabolic Pathway of Phenethyl Acetate

Based on the metabolism of other xenobiotic esters, the metabolism of phenethyl acetate is likely to proceed through the following steps:

-

Hydrolysis: The ester bond is cleaved by esterases to yield phenethyl alcohol and acetic acid.

-

Oxidation: The primary alcohol, phenethyl alcohol, is oxidized to phenylacetaldehyde and then to phenylacetic acid.

-

Conjugation: Phenylacetic acid can be conjugated with amino acids (e.g., glutamine) for excretion.

Experimental Protocol: In Vivo Metabolic Study of Phenethyl Acetate in a Rat Model

This protocol describes a general procedure for an in vivo study to trace the metabolism of deuterated phenethyl acetate.

1. Synthesis of Labeled Compound:

-

Synthesize deuterated phenethyl acetate with the deuterium label on a stable position of the molecule, for example, on the phenyl ring (phenethyl-d5 acetate) or the ethyl group (phenethyl acetate-d3).

2. Animal Study:

-

Administer a single oral dose of deuterated phenethyl acetate to a cohort of rats.

-

Collect urine and blood samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At the end of the study, collect tissue samples (e.g., liver, kidney).

3. Sample Analysis by LC-MS/MS:

-

Prepare the collected samples (urine, plasma, tissue homogenates) using a suitable extraction method (e.g., protein precipitation or solid-phase extraction).

-

Analyze the extracts using a high-resolution LC-MS/MS system.

-

Use a non-targeted data acquisition approach to screen for all potential deuterated metabolites.

-

Identify the metabolites based on their accurate mass, fragmentation patterns, and retention times compared to synthesized standards.

4. Data Analysis:

-

Process the LC-MS/MS data to identify all molecular features containing the deuterium label.

-

Determine the chemical structure of the identified metabolites.

-

Quantify the levels of the parent compound and its metabolites over time to determine pharmacokinetic parameters.

-

Construct the metabolic pathway based on the identified metabolites.

Visualization: Hypothetical Metabolic Pathway and Tracing

Caption: Hypothetical metabolic pathway of deuterated phenethyl acetate.

Conclusion

Deuterated phenethyl acetate is a versatile and powerful tool for researchers in a variety of scientific disciplines. Its application as an internal standard in quantitative analysis significantly enhances the accuracy and reliability of measurements. Furthermore, its use as a tracer in metabolic studies provides invaluable insights into the biotransformation and fate of this and similar compounds in biological systems. The methodologies and principles outlined in this guide serve as a foundation for the effective implementation of deuterated phenethyl acetate in research, ultimately contributing to a deeper understanding of complex biological and chemical processes.

References

Phenethyl acetate-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenethyl acetate-d5, a deuterated analog of phenethyl acetate. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound in their analytical and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of phenethyl acetate, a volatile flavor compound found in various natural products like cocoa beans, cheese, and a variety of fruits and alcoholic beverages. Due to its distinct mass, this compound is an ideal internal standard for quantitative analysis of phenethyl acetate by mass spectrometry (MS). The five deuterium atoms on the phenyl ring provide a clear mass shift, allowing for accurate differentiation from the unlabeled analyte.

Physicochemical Properties

Below is a summary of the general physicochemical properties of Phenethyl acetate. The deuterated form is expected to have very similar properties.

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₁₀H₇D₅O₂ |

| Molecular Weight | 169.25 g/mol |

| Boiling Point | 238-239 °C (for non-deuterated) |

| Density | ~1.03 g/mL at 25 °C (for non-deuterated) |

| Refractive Index | ~1.498 at 20°C (for non-deuterated) |

| Solubility | Soluble in oils and propylene glycol; insoluble in water. |

Certificate of Analysis (Representative)

While a specific Certificate of Analysis for a particular batch is not provided here, the following table represents typical quality control specifications for this compound.

| Test | Specification | Method |

| Chemical Purity (GC) | ≥98.0% | Gas Chromatography (GC) |

| Isotopic Purity | ≥98% (d5) | Mass Spectrometry (MS) |

| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) |

| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess the degree of deuteration.

Methodology:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the non-deuterated positions (the ethyl and acetyl groups). The absence or significant reduction of signals in the aromatic region (typically ~7.2-7.3 ppm) confirms deuteration on the phenyl ring.

-

²H NMR Analysis: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions on the phenyl ring.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight, confirm isotopic purity, and for quantification when used as an internal standard.

Methodology:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS/MS.

-

Analysis:

-

Full Scan MS: To confirm the molecular ion peak corresponding to the deuterated compound (m/z 169 for the [M]⁺ ion in EI or [M+H]⁺ in ESI).

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, specific ions for both this compound (internal standard) and the non-deuterated phenethyl acetate (analyte) are monitored. This allows for accurate quantification even in complex matrices.

-

Synthesis Pathway

The synthesis of this compound typically follows the same reaction pathway as its non-deuterated counterpart, starting from a deuterated precursor. A common method is the esterification of phenethyl-d5 alcohol with acetic anhydride or acetyl chloride.

Caption: Synthesis of this compound via esterification.

Experimental Workflow: Use as an Internal Standard

This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays to correct for variations during sample preparation and analysis.

Caption: Quantitative analysis workflow using an internal standard.

Technical Guide: Phenethyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phenethyl acetate-d5, a deuterated analog of the aromatic compound phenethyl acetate. This document consolidates key data, experimental protocols, and relevant biological pathways to support its application in research and development.

Core Compound Information

This compound is a stable isotope-labeled version of phenethyl acetate where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

CAS Number: While a specific CAS number for this compound is not consistently reported across major chemical suppliers, related deuterated compounds are available. It is often referred to by its systematic name, 2-(Phenyl-d5)ethyl acetate. For procurement, it is advisable to consult with suppliers specializing in isotopically labeled compounds. The CAS Number for the non-deuterated parent compound, Phenethyl acetate, is 103-45-7.[1]

Physicochemical Properties

| Property | Value (for Phenethyl Acetate) |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweet, rosy, fruity, honey-like |

| Boiling Point | 238-239 °C |

| Density | 1.032 g/mL at 25 °C |

| Refractive Index | n20/D 1.498 (lit.) |

Table 1: Physicochemical Properties of Phenethyl Acetate

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 2-(phenyl-d5)ethanol with acetic acid or its derivatives. The deuterated precursor, 2-(phenyl-d5)ethanol, can be prepared through the reduction of phenyl-d5-acetic acid or its esters.

A general, non-deuterated synthesis method for phenethyl acetate involves the reaction of benzyl chloride with ethyl acetoacetate to synthesize benzylacetone, which is then reacted with metachloroperbenzoic acid. Another common method is the direct esterification of phenethyl alcohol with acetic acid in the presence of an acid catalyst. Biocatalytic synthesis using enzymes like lipase in a solvent-free system has also been explored for the production of phenethyl acetate. These methods can be adapted for the synthesis of the deuterated analog by using the appropriate deuterated starting materials.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte of interest in a sample matrix.

1. Preparation of Standard Solutions:

- Prepare a stock solution of the non-deuterated analyte (phenethyl acetate or other target molecule) of known concentration in a suitable solvent (e.g., ethyl acetate).

- Prepare a stock solution of this compound of known concentration in the same solvent.

- Create a series of calibration standards by spiking known amounts of the analyte stock solution into blank matrix samples, followed by the addition of a constant, known amount of the this compound internal standard stock solution to each.

2. Sample Preparation:

- To the unknown sample, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

- Perform any necessary extraction, cleanup, or derivatization steps on both the calibration standards and the unknown samples.

3. GC-MS Analysis:

- Inject the prepared samples and standards onto a GC-MS system.

- Develop a suitable GC method to achieve chromatographic separation of the analyte and the internal standard. A typical column for this analysis would be a non-polar or medium-polarity column, such as a DB-5MS.

- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor specific, characteristic ions for both the analyte and this compound. For phenethyl acetate, characteristic ions would include the molecular ion and fragment ions. For the deuterated standard, these ions will be shifted by 5 m/z units.

4. Data Analysis:

- For each injection, determine the peak area of the analyte and the internal standard.

- Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

- Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

- Calculate the response ratio for the unknown sample and use the calibration curve to determine the concentration of the analyte in the unknown sample.

Biological Pathways

Phenethyl acetate is a natural product found in various plants and is also produced by microorganisms such as yeast during fermentation. Its biosynthesis in yeast occurs via the Ehrlich pathway, which is a catabolic pathway for amino acids.

The Ehrlich Pathway for Phenethyl Acetate Biosynthesis

The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of phenethyl acetate, the precursor amino acid is L-phenylalanine.

References

An In-depth Technical Guide to the Physical Properties of Phenethyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl acetate-d5 is the deuterated form of phenethyl acetate, an ester found in a variety of fruits and biological products, known for its pleasant floral and honey-like aroma. In scientific research, particularly in pharmacokinetics and metabolic studies, deuterated compounds like this compound serve as invaluable internal standards for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The substitution of five hydrogen atoms with deuterium on the phenyl group provides a distinct mass shift, facilitating its differentiation from the endogenous, non-deuterated analogue without significantly altering its chemical properties. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an examination of the methods used to ascertain isotopic purity.

Core Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₇D₅O₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 169.23 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Colorless Liquid (Predicted) | Based on non-deuterated form[3] |

| Boiling Point | ~239 °C (Estimated) | Slightly higher than non-deuterated form (239 °C) |

| Melting Point | Not Applicable (Liquid at STP) | Non-deuterated form is liquid at STP |

| Density | ~1.03 g/cm³ at 20 °C (Estimated) | Slightly higher than non-deuterated form (1.03 g/cm³) |

| Refractive Index | ~1.498 - 1.502 @ 20°C (Estimated) | Similar to non-deuterated form |

Note: Estimated values are based on the physical properties of the non-deuterated Phenethyl acetate and the typical effects of deuteration, which generally lead to slight increases in boiling point and density.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. The following are standard experimental protocols applicable to this compound.

Boiling Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or placed in a melting point apparatus.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (calibrated)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is recorded (m₃).

-

The density of this compound is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water)

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Soft lens tissue

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Isotopic Purity

For a deuterated compound, confirming the degree and location of deuterium incorporation is critical. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H (proton) and ²H (deuterium) NMR spectroscopy are powerful tools for determining the isotopic purity and the specific sites of deuteration.

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte. An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the phenyl ring confirms successful deuteration at these positions. The integration of any residual proton signals compared to the integration of a non-deuterated portion of the molecule (e.g., the ethyl group protons) allows for the calculation of the percentage of deuteration.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals. The chemical shifts of the deuterium nuclei will be very similar to their proton counterparts, confirming the positions of deuteration.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a highly sensitive technique used to determine the isotopic enrichment of a compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like GC or LC.

-

Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms). The relative abundance of the peak corresponding to the fully deuterated molecule (d5) compared to the less-deuterated species (d0 to d4) is used to calculate the isotopic enrichment. The theoretical isotopic distribution for a given enrichment level can be calculated and compared to the experimental data to determine the precise isotopic purity.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between Phenethyl acetate and its deuterated form, and a general workflow for its analysis.

Caption: Isotopic relationship between Phenethyl acetate and its d5 analogue.

Caption: General workflow for the analysis of this compound.

References

A Technical Guide to Phenethyl Acetate-d5: Synthesis, Characterization, and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenethyl acetate-d5, a deuterated stable isotope-labeled internal standard. The document details its molecular properties, outlines a general synthesis methodology, and presents a comprehensive experimental protocol for its application in quantitative analysis by mass spectrometry.

Core Data Presentation

A summary of the key quantitative data for this compound and its non-deuterated analog is presented in Table 1. This information is crucial for accurate mass spectrometry-based quantification and for understanding the physical properties of these compounds.

| Property | Phenethyl Acetate | This compound |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₇D₅O₂ |

| Molecular Weight ( g/mol ) | 164.20 | 169.23 |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the preparation of the deuterated precursor, phenethyl-d5 alcohol, followed by its esterification.

1. Synthesis of Phenethyl-d5 Alcohol:

Phenethyl-d5 alcohol can be synthesized via the reduction of a commercially available deuterated starting material, such as phenyl-d5 acetic acid or its corresponding ester. A common method involves the use of a powerful reducing agent like lithium aluminum deuteride (LiAlD₄) or sodium borohydride in an appropriate solvent.

-

Materials:

-

Phenyl-d5 acetic acid or methyl phenyl-d5 acetate

-

Lithium aluminum deuteride (LiAlD₄) or Sodium Borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of phenyl-d5 acetic acid or its ester in anhydrous diethyl ether or THF is prepared.

-

The flask is cooled in an ice bath.

-

Lithium aluminum deuteride (or sodium borohydride) is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to neutralize the mixture.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield phenethyl-d5 alcohol.

-

2. Fischer Esterification to this compound:

The resulting phenethyl-d5 alcohol is then esterified with acetic acid using an acid catalyst, a classic reaction known as Fischer esterification.

-

Materials:

-

Phenethyl-d5 alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Toluene or other suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Phenethyl-d5 alcohol, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.

-

Toluene is added, and the flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux, and the water produced during the esterification is collected in the Dean-Stark trap.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

-

Application in Quantitative Analysis: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of phenethyl acetate in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a general protocol for its use in a GC-MS analysis.

-

Materials and Instrumentation:

-

Analyte (Phenethyl acetate) standard solutions of known concentrations

-

Internal standard (this compound) stock solution and working solution

-

Sample matrix (e.g., plasma, food extract)

-

Extraction solvent (e.g., ethyl acetate, hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

-

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, standards, and quality control samples, a fixed amount of the this compound internal standard working solution is added.

-

The samples are then subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

-

The extracted samples are concentrated and reconstituted in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

An aliquot of the prepared sample is injected into the GC-MS system.

-

The gas chromatograph separates the analyte and the internal standard. Due to their similar chemical properties, they will have very close retention times.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both phenethyl acetate and this compound.

-

For Phenethyl Acetate (C₁₀H₁₂O₂): Monitor characteristic ions (e.g., m/z 164, 104, 91).

-

For this compound (C₁₀H₇D₅O₂): Monitor characteristic ions (e.g., m/z 169, 109, 96).

-

-

-

Data Analysis:

-

The peak areas of the selected ions for both the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions.

-

The concentration of phenethyl acetate in the unknown samples is then calculated from their peak area ratios using the calibration curve.

-

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis pathway for this compound.

Caption: Analytical workflow for quantification using this compound.

An In-depth Technical Guide to the Safety and Handling of Phenethyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenethyl Acetate-d5

This compound is a deuterated form of Phenethyl acetate, an ester found in various fruits and biological products, known for its characteristic rose and honey scent.[1] In drug development and metabolic research, deuterium labeling is a powerful tool for investigating pharmacokinetic profiles and reaction mechanisms. The increased mass of deuterium can alter metabolic pathways, a phenomenon known as the kinetic isotope effect.[2] Maintaining the isotopic purity of this compound is therefore critical for the validity of experimental results.

Hazard Identification and Classification

Based on the data for Phenethyl acetate, the primary hazards are related to eye irritation.

-

GHS Classification: Eye Damage/Irritation (Category 1).[3][4]

-

Signal Word: Danger[3]

-

Hazard Statements: H318: Causes serious eye damage. H315: Causes skin irritation. H335: May cause respiratory irritation.

-

Precautionary Statements:

-

P280: Wear eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for the non-deuterated Phenethyl acetate. This data should be considered a close approximation for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇D₅O₂ | N/A |

| Molecular Weight | 169.25 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | |

| Odor | Sweet, floral, rose, honey | |

| Melting Point | -31 °C / -23.8 °F | |

| Boiling Point | 232 - 239 °C / 449.6 - 462.2 °F | |

| Flash Point | 101 - 105 °C / 213.8 - 221 °F | |

| Density | 1.03 g/cm³ at 20-25 °C | |

| Autoignition Temperature | 450 °C / 842 °F |

Table 2: Toxicological Data (for Phenethyl acetate)

| Test | Result | Species | Source(s) |

| LD50 Oral | 3670 mg/kg | Rat | |

| LD50 Dermal | 6210 mg/kg | Rabbit | |

| Skin Corrosion/Irritation | No irritant effect | N/A | |

| Serious Eye Damage/Irritation | Causes serious eye damage | N/A | |

| Skin Sensitization | No sensitizing effects known | N/A | |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | N/A | |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA | N/A |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the general steps for preparing a stock solution from this compound to minimize contamination and isotopic dilution.

-

Acclimatization: Remove the sealed container of this compound from its storage location (e.g., refrigerator or freezer). Allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent condensation of atmospheric moisture inside the container upon opening.

-

Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas such as nitrogen or argon. This is crucial to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture.

-

Solvent Preparation: Use an anhydrous, deuterated solvent for dissolution to maintain the isotopic purity of the sample.

-

Weighing and Dissolution: Carefully open the container and accurately weigh the desired amount of the compound. Transfer it to a volumetric flask and dissolve it in the appropriate anhydrous, deuterated solvent.

-

Mixing and Storage: Cap the flask securely and mix the solution thoroughly. Transfer the stock solution to a clean, dry, amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Section 5). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

Protocol 2: Assessment of Isotopic Purity using ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the isotopic purity of deuterated compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity deuterated solvent.

-

Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

-

Analysis: The isotopic purity can be assessed by quantifying the residual proton signals at the sites of deuteration. The presence of significant proton signals at these positions may indicate isotopic dilution through H-D exchange.

Handling and Storage

The primary considerations for the handling and storage of deuterated compounds are the prevention of chemical degradation and isotopic dilution.

-

Atmosphere Control: Due to their hygroscopic nature, many deuterated compounds can absorb moisture from the air, leading to H-D exchange. It is imperative to handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Temperature Regulation: To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) may be sufficient, while long-term storage often requires freezing at -20 °C or even -80 °C.

-

Light Protection: Some deuterated compounds are sensitive to light. It is advisable to store this compound in amber vials or in the dark to prevent photolytic degradation.

-

Container Selection: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: No special respiratory protection is required under normal use conditions with adequate ventilation.

-

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, absorb the liquid with a non-combustible material such as sand or diatomite. Dispose of the contaminated material as waste according to local regulations. Ensure adequate ventilation.

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Visualizations

Caption: Workflow for the preparation and analysis of this compound.

Caption: Decision tree for selecting appropriate PPE.

References

A Technical Guide to the Stability and Storage of Phenethyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for phenethyl acetate-d5. As a deuterated analogue, its stability profile is influenced by both the intrinsic properties of the phenethyl acetate molecule and the isotopic labeling. This document synthesizes available data on deuterated compounds and their non-deuterated counterparts to offer comprehensive guidance for maintaining the integrity and purity of this compound in a research and development setting.

Introduction to this compound

This compound is a stable, non-radioactive, isotopically labeled form of phenethyl acetate, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling makes it an invaluable tool in various scientific applications, including:

-

Internal Standard: Used for quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), due to its similar chemical properties and distinct mass from the non-labeled compound.

-

Tracer Studies: Employed in metabolic studies to trace the fate of phenethyl acetate in biological systems.

-

Kinetic Isotope Effect Studies: Utilized to investigate reaction mechanisms and metabolic pathways, as the substitution of hydrogen with deuterium can alter reaction rates.[1]

The chemical integrity of this compound is paramount for the accuracy and reproducibility of experimental results. Therefore, understanding its stability and adhering to proper storage protocols is critical.

Factors Influencing the Stability of this compound

The stability of this compound is governed by the same external factors that affect its non-deuterated counterpart: temperature, light, and humidity.[2] Additionally, the inherent chemical properties of the ester functional group and the presence of deuterium atoms play a significant role.

-

Temperature: Elevated temperatures can accelerate degradation reactions. For many deuterated compounds, refrigeration or freezing is recommended for long-term storage to minimize decomposition.[2]

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photodegradation.[2] Storing the compound in light-protecting containers is essential.

-

Humidity and Moisture: As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway. The presence of moisture can facilitate the breakdown of the ester into phenethyl alcohol-d5 and acetic acid.[3]

-

pH: The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of esters.

-

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This often results in a slower rate of reactions that involve the cleavage of this bond, an effect known as the kinetic isotope effect. Consequently, deuterated compounds can exhibit enhanced metabolic and oxidative stability compared to their non-deuterated analogs. Studies on other deuterated esters have shown a significant improvement in oxidative stability.

dot

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling

To ensure the long-term stability and maintain the isotopic purity of this compound, the following storage and handling guidelines are recommended. These are based on general best practices for deuterated compounds and the known properties of phenethyl acetate.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces the rate of potential degradation reactions, primarily hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vials or opaque containers. | Protects from light to prevent photodegradation and from moisture ingress. |

| Humidity | Store in a dry place, such as a desiccator. | Minimizes exposure to atmospheric moisture, which can cause hydrolysis. |

Handling Precautions:

-

Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.

-

Use in a well-ventilated area or a chemical fume hood.

-

Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Stability Testing and Analytical Methods

A robust stability testing program is essential to confirm the purity and integrity of this compound over time. This involves using stability-indicating analytical methods that can separate the intact compound from potential degradants.

Table 2: Analytical Methods for Stability Assessment

| Analytical Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR: To detect the appearance of proton signals in the deuterated positions, indicating H/D exchange.²H-NMR: To directly quantify the level of deuteration and monitor its stability. |

| Mass Spectrometry (MS) | Coupled with GC or LC, it is used to confirm the molecular weight and monitor for degradants. High-resolution mass spectrometry can precisely measure any loss of deuterium. |

| Gas Chromatography (GC) | To determine the purity of the compound and quantify impurities or degradants. A Flame Ionization Detector (FID) is commonly used. |

| High-Performance Liquid Chromatography (HPLC) | A stability-indicating method to separate this compound from potential degradation products like phenethyl alcohol-d5 and acetic acid. |

dot

Caption: General workflow for a stability testing program.

Experimental Protocols

Below are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions.

5.1. Protocol: Stability Assessment by HPLC-UV

-

Objective: To develop a quantitative method to separate and quantify this compound from its primary potential degradant, phenethyl alcohol-d5.

-

Methodology:

-

Chromatographic System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 254 nm.

-

Preparation of Standards: Prepare stock solutions of this compound and phenethyl alcohol-d5 in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Dissolve a known quantity of the this compound stability sample in acetonitrile to a final concentration within the calibration range.

-

Forced Degradation (for method validation):

-

Acid Hydrolysis: Add 0.1 M HCl to a sample solution and heat at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH to a sample solution at room temperature.

-

Oxidative: Add 3% H₂O₂ to a sample solution.

-

-

Analysis: Inject standards and samples onto the HPLC system. Integrate the peak areas for this compound and any observed degradants.

-

Quantification: Calculate the percentage of this compound remaining and the percentage of degradants formed by comparing peak areas to the calibration curves.

-

5.2. Protocol: Assessment of Isotopic Stability by NMR

-

Objective: To monitor for hydrogen-deuterium (H/D) exchange over time.

-

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a known concentration.

-

Initial Analysis (Time = 0):

-

Acquire a high-resolution ¹H-NMR spectrum. Integrate any residual proton signals in the aromatic region.

-

Acquire a ²H-NMR spectrum to confirm the initial level of deuteration.

-

-

Long-Term Stability Monitoring: Store the NMR sample under defined conditions (e.g., 25°C/60% RH).

-

Timepoint Analysis: At regular intervals, re-acquire the ¹H-NMR spectrum.

-

Data Evaluation: Compare the integrals of the residual proton signals in the aromatic region to the integral of a stable, non-exchangeable proton signal (e.g., the acetate methyl group). An increase in the relative integral of the aromatic signals indicates H/D exchange.

-

Quantitative Data Summary

Table 3: Illustrative Stability Enhancement of Deuterated Esters (Analogous Data)

| Compound Type | Test Condition | Observed Stability Improvement (Deuterated vs. Non-deuterated) | Reference |

|---|---|---|---|

| Pentaerythritol Tetrahexanoate (PETH) | Oxidation at 220°C (with antioxidant) | 3 to 4-fold increase in induction period (time to degradation). |

| Synthetic Hydrocarbon Lubricants | Oxidation Bomb Test | Significant improvement in oxidation stability. | |

For this compound, the primary degradation pathway under typical storage conditions is hydrolysis, not oxidation. Hydrolysis does not typically involve the cleavage of the aromatic C-D bonds. Therefore, a significant kinetic isotope effect on the rate of hydrolysis is not expected. The stability against hydrolysis will be similar to the non-deuterated phenethyl acetate, which has a noted limited shelf life and can form acetic acid over time. The key to preserving this compound is the strict exclusion of moisture.

References

The Isotopic Fingerprint: A Technical Guide to the Natural Occurrence of Deuterated Phenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural abundance of stable isotopes, such as deuterium (²H), within a molecule provides a unique "isotopic fingerprint" that can reveal its origin and biosynthetic history. This technical guide explores the concept of the natural occurrence of deuterated phenethyl acetate, a significant aroma compound in many natural products. While the overall deuterium content of a molecule is low, its specific distribution across the molecular structure is non-random and is influenced by the starting materials and enzymatic processes involved in its synthesis. This guide details the analytical techniques used to determine site-specific deuterium abundance, presents hypothetical data for phenethyl acetate based on established methodologies, and outlines the biosynthetic pathways that influence its isotopic composition. This information is of critical importance for authenticity control of natural products and for understanding the subtle isotopic effects that can influence biological processes in drug development.

Introduction: Deuterium in Natural Products

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with a natural abundance of approximately 0.0156% on Earth[][2]. While present in trace amounts, its distribution in organic molecules is not uniform. The isotopic composition of a molecule is influenced by a variety of factors, including the isotopic composition of the water and precursor molecules in the environment, as well as kinetic and thermodynamic isotope effects that occur during biosynthesis[3][4]. These factors lead to a site-specific distribution of deuterium that can be used to distinguish between natural and synthetic sources of a compound[5].

Phenethyl acetate is a naturally occurring ester with a pleasant floral and fruity aroma, found in a variety of plants and fermented beverages. The demand for natural phenethyl acetate in the food, beverage, and cosmetic industries has led to the development of methods to verify its authenticity. The analysis of its site-specific deuterium distribution is a powerful tool for this purpose.

Quantitative Data on Deuterium Abundance in Phenethyl Acetate

Direct and comprehensive public data on the natural site-specific deuterium abundance in phenethyl acetate is not extensively available. However, based on studies of similar natural products and the principles of isotopic fractionation, a representative dataset can be constructed. The following table illustrates the expected site-specific deuterium content in naturally derived phenethyl acetate, as would be determined by ²H-NMR. The values are expressed in parts per million (ppm) and as a ratio (D/H) relative to a standard.

| Position in Phenethyl Acetate | Chemical Shift (δ, ppm) | (D/H)i (ppm) |

| Phenyl-H (ortho, meta, para) | ~7.2-7.3 | 150-160 |

| Methylene-H (α to O) | ~4.3 | 130-145 |

| Methylene-H (β to O) | ~2.9 | 135-150 |

| Methyl-H (acetyl group) | ~2.0 | 140-155 |

Table 1: Representative Site-Specific Deuterium Abundance in Natural Phenethyl Acetate. The (D/H)i values are hypothetical and represent the expected range for a natural sample, reflecting the isotopic fractionation during biosynthesis. The chemical shifts are approximate and can vary slightly with the solvent and experimental conditions.

Experimental Protocols for Deuterium Analysis

The determination of the natural abundance of deuterium in organic molecules at specific positions requires sophisticated analytical techniques. The two primary methods are Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that allows for the determination of the deuterium content at each specific position within a molecule.

Methodology:

-

Sample Preparation: A relatively large sample of pure phenethyl acetate (typically several hundred milligrams to grams) is required due to the low natural abundance of deuterium and the inherent insensitivity of ²H-NMR. The sample is dissolved in a deuterated solvent that does not have signals interfering with the analyte signals.

-

NMR Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a dedicated deuterium probe is used. A quantitative ²H NMR spectrum is acquired under proton-decoupling conditions. A long relaxation delay is crucial to ensure full relaxation of the deuterium nuclei for accurate quantification.

-

Data Analysis: The area of each deuterium signal in the spectrum is integrated. The site-specific deuterium content is calculated by comparing the integral of each signal to the integral of a certified reference material with a known D/H ratio.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is used to determine the overall deuterium content of a sample. While it does not provide site-specific information, it is highly sensitive and precise.

Methodology:

-

Sample Combustion: A small amount of the phenethyl acetate sample is combusted at a high temperature (typically >1000 °C) in the presence of an oxidant. This converts the organic-bound hydrogen into hydrogen gas (H₂).

-

Gas Chromatography: The resulting gases are passed through a gas chromatograph (GC) to separate the H₂ from other combustion products.

-

Mass Spectrometry: The purified H₂ gas is introduced into the ion source of the mass spectrometer. The instrument measures the ratio of mass-to-charge (m/z) 3 (HD) to m/z 2 (H₂), which is then used to calculate the overall D/H ratio of the sample.

Biosynthesis of Phenethyl Acetate and Isotopic Fractionation

Phenethyl acetate is biosynthesized in plants and microorganisms, primarily from the amino acid L-phenylalanine. The biosynthetic pathway involves a series of enzymatic reactions, each of which can contribute to isotopic fractionation.

The key steps in the biosynthesis of phenethyl acetate are:

-

Deamination and Decarboxylation of L-phenylalanine: L-phenylalanine is converted to 2-phenylethanol.

-

Esterification: 2-phenylethanol is then esterified with acetyl-CoA by an alcohol acetyltransferase to form phenethyl acetate.

During these enzymatic steps, kinetic isotope effects can lead to the depletion or enrichment of deuterium at specific positions in the molecule. For instance, the C-H bond cleavage steps are often associated with a significant kinetic isotope effect, where molecules containing the lighter protium (¹H) react faster than those containing deuterium.

Visualizations

Biosynthetic Pathway of Phenethyl Acetate

Caption: Biosynthesis of phenethyl acetate from chorismate.

Experimental Workflow for Deuterium Analysis

Caption: Analytical workflow for deuterium analysis.

Conclusion

The analysis of the natural abundance of deuterated phenethyl acetate provides a powerful tool for verifying the authenticity of this important flavor and fragrance compound. The site-specific distribution of deuterium, determined primarily by SNIF-NMR, serves as a unique isotopic fingerprint that reflects the biosynthetic origins of the molecule. For researchers in drug development, understanding the natural isotopic composition of molecules is also of growing interest, as subtle isotopic effects can influence metabolic pathways and drug efficacy. The methodologies and principles outlined in this guide provide a foundation for further research into the natural occurrence and implications of deuterated compounds in science and industry.

References

An In-depth Technical Guide to the Isotopic Purity of Phenethyl Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of Phenethyl acetate-d5. This deuterated analog of phenethyl acetate is a valuable tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based bioanalysis. Understanding its isotopic purity is critical for the accuracy and reliability of experimental results.

Introduction to this compound

Phenethyl acetate is a naturally occurring ester found in a variety of fruits and flowers, known for its pleasant floral and honey-like aroma. Its deuterated counterpart, this compound, is a synthetic molecule where five hydrogen atoms on the phenyl group have been replaced with deuterium atoms. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of unlabeled phenethyl acetate or related compounds.

The utility of this compound is directly linked to its isotopic purity. Incomplete deuteration can lead to the presence of isotopologues with fewer than five deuterium atoms (d4, d3, etc.), which can interfere with mass spectrometric analysis and compromise the accuracy of quantification. Therefore, a thorough understanding and characterization of its isotopic distribution are paramount.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the preparation of the deuterated precursor, 2-Phenylethanol-d5, followed by its esterification.

Synthesis of 2-Phenylethanol-d5